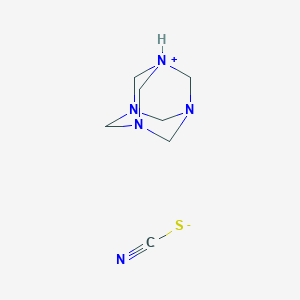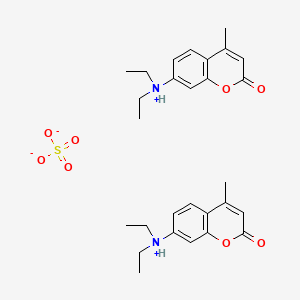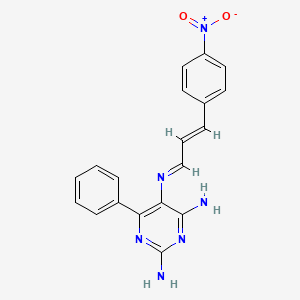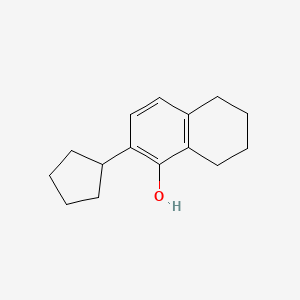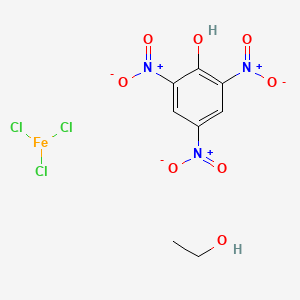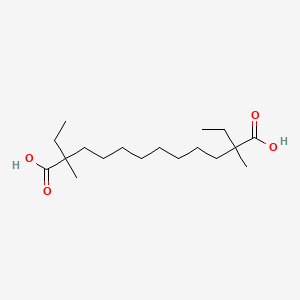
Canthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canthine is a naturally occurring alkaloid that belongs to the class of β-carboline alkaloids. It is primarily found in various plants, particularly those in the Rutaceae and Simaroubaceae families. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of canthine can be achieved through several methods. One classic approach involves the Bischer-Napieralski reaction, which was first reported in 1966. This method, however, yields this compound with a relatively low overall yield . Another approach involves the biomimetic synthesis of this compound using infractine-functionalized and nanoparticle-supported catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants in the Rutaceae and Simaroubaceae families. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Canthine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide under basic conditions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may exhibit enhanced or altered biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Canthine and its derivatives are used as intermediates in the synthesis of more complex molecules.
Industry: This compound is used in the development of natural antifungal agents for agricultural applications.
Wirkmechanismus
The mechanism of action of canthine involves its interaction with specific molecular targets and pathways. For instance, this compound has been shown to interfere with the metabolism of amino acids in fungi, affecting nitrogen nutrients and disturbing normal physiological processes, ultimately leading to the death of pathogens . This antifungal activity is primarily due to the inhibition of key enzymes involved in amino acid biosynthesis and nitrogen metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthine: Like canthine, xanthine is a purine base found in most body tissues and fluids.
Theobromine: Another xanthine derivative, theobromine is found in cocoa and has mild stimulant properties.
Uniqueness of this compound
This compound is unique due to its specific structural features and biological activities. Unlike xanthine and its derivatives, this compound exhibits significant antifungal and anti-inflammatory properties, making it a valuable compound for both medicinal and agricultural applications .
Eigenschaften
CAS-Nummer |
206-68-8 |
|---|---|
Molekularformel |
C14H10N2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaene |
InChI |
InChI=1S/C14H10N2/c1-2-6-13-10(4-1)11-7-8-15-12-5-3-9-16(13)14(11)12/h1-8H,9H2 |
InChI-Schlüssel |
VYQRBKCKQCRYEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=NC=CC3=C2N1C4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




